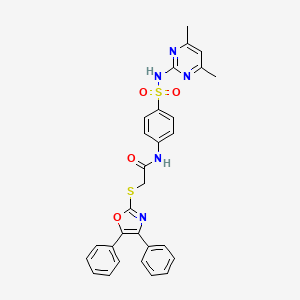
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H25N5O4S2 and its molecular weight is 571.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological properties of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrimidine ring, a sulfamoyl group, and an oxazole moiety. Its molecular formula is C21H22N4O4S, with a molecular weight of 426.49 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfamoyl and oxazole groups. The detailed synthetic route can be summarized as follows:
- Formation of Pyrimidine Derivative : Starting from 4,6-dimethylpyrimidine.
- Sulfamoylation : Reaction with sulfamic acid to introduce the sulfamoyl group.
- Oxazole Formation : Condensation reactions to integrate the oxazole moiety.
- Final Acetamide Formation : Coupling with acetic anhydride to yield the final product.
Antibacterial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a related compound showed an IC50 value of 4.48 µM against Protein Tyrosine Phosphatase 1B (PTP1B), indicating potential as an antibacterial agent targeting diabetes-related pathways .
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide | 4.48 | PTP1B |
Anticancer Activity
In vitro studies have indicated that compounds similar to this compound demonstrate cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity is hypothesized to arise from the compound's ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, the interaction with PTP1B suggests a role in modulating insulin signaling pathways, which could be beneficial in diabetes management.
Case Studies
- Case Study 1 : A study evaluated the efficacy of similar compounds in diabetic models, demonstrating improved glucose tolerance and reduced blood sugar levels.
- Case Study 2 : Clinical trials involving related derivatives showed promising results in reducing tumor growth in preclinical cancer models.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O4S2/c1-19-17-20(2)31-28(30-19)34-40(36,37)24-15-13-23(14-16-24)32-25(35)18-39-29-33-26(21-9-5-3-6-10-21)27(38-29)22-11-7-4-8-12-22/h3-17H,18H2,1-2H3,(H,32,35)(H,30,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYRCMYCGAIAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














